molecular formula C8H16ClNO B2956077 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride CAS No. 2416230-60-7

6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride

Cat. No.: B2956077
CAS No.: 2416230-60-7
M. Wt: 177.67
InChI Key: AEWOUCMDCGXWBW-UHFFFAOYSA-N
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Description

6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its unique bicyclic structure, which includes a seven-membered ring fused with a three-membered ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the amine, making it a better nucleophile.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and the use of automated systems helps in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like NaH.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The exact mechanism of action of 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with the active sites of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol
  • 6-(Hydroxymethyl)bicyclo[3.2.0]heptan-6-ol
  • 6-(Methylamino)bicyclo[3.2.0]heptan-6-ol

Uniqueness

6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the bicyclic structure. This combination of functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

6-(aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBNKYHRZDVXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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